An In-depth Technical Guide to the Structural Elucidation of 2-ethyl-N-(1-phenylethyl)butanamide
An In-depth Technical Guide to the Structural Elucidation of 2-ethyl-N-(1-phenylethyl)butanamide
Foreword: The Logic of Molecular Interrogation
In modern chemical and pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. The function, reactivity, and safety of a compound are intrinsically dictated by its atomic arrangement. This guide addresses the structural elucidation of 2-ethyl-N-(1-phenylethyl)butanamide, a chiral secondary amide. Our approach is not a mere recitation of analytical techniques but a logical progression of inquiry. We begin by asking the most fundamental question— "What is its elemental composition?"—and proceed through increasingly granular inquiries into its functional groups, atomic connectivity, and stereochemistry. Each analytical step is chosen to answer a specific question, and the data from each technique synergistically builds upon the last, culminating in a single, validated structural hypothesis. This document is designed for researchers and drug development professionals, providing not only the protocols but the strategic reasoning behind them.
Part 1: Foundational Analysis - Molecular Mass and Formula Determination
The first objective in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled precision in mass measurement that allows for the calculation of a unique elemental composition.
Expertise in Action: Why HRMS is Essential
While nominal mass spectrometry provides the integer molecular weight, it cannot distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For a compound like 2-ethyl-N-(1-phenylethyl)butanamide (C₁₄H₂₁NO), its nominal mass is 219. However, numerous other combinations of C, H, N, and O could yield the same integer mass. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, and this exact mass is a unique physical constant for a given formula.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated for 2 minutes to ensure complete dissolution.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is chosen to protonate the amide, forming the [M+H]⁺ adduct.
-
Capillary Voltage: ~3500 V.
-
Source Temperature: ~120 °C.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
Calibration: The instrument must be calibrated immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.
-
-
Data Analysis: Identify the most abundant peak in the high-mass region, corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that best fits the measured exact mass.
Data Presentation: Predicted Mass and Fragmentation
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₂₁NO | Proposed structure |
| Exact Mass | 219.1623 | Monoisotopic mass of the neutral molecule |
| [M+H]⁺ Ion (Observed) | 219.1696 | The primary ion observed in positive mode ESI |
Table 1: Predicted High-Resolution Mass Spectrometry Data.
The fragmentation pattern in mass spectrometry provides a preliminary roadmap of the molecule's structure. Acylated phenethylamines exhibit predictable cleavage pathways.[1]
| Fragment m/z | Proposed Structure | Fragmentation Pathway |
| 105.0704 | [C₈H₉]⁺ | Benzylic cleavage, loss of the butanamide moiety, forming a stable tropylium-like ion. |
| 104.0626 | [C₈H₈]⁺ | Cleavage alpha to the nitrogen with hydrogen transfer. |
| 118.0915 | [C₈H₁₂N]⁺ | Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon of the butanoyl group. |
| 86.0964 | [C₅H₁₂N]⁺ | Cleavage alpha to the carbonyl group. |
Table 2: Predicted Key Fragments in EI-MS for Structural Confirmation.
Caption: Workflow for molecular formula determination using HRMS.
Part 2: Functional Group Fingerprinting with Infrared Spectroscopy
With the molecular formula established, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb IR radiation at characteristic frequencies.
Expertise in Action: The Significance of Amide Bands
For 2-ethyl-N-(1-phenylethyl)butanamide, the key is to confirm the presence of a secondary amide. Amides exhibit a unique set of absorptions known as the Amide I and Amide II bands.[2][3][4] The Amide I band, arising primarily from the C=O stretching vibration, is found at a lower wavenumber (typically 1630-1680 cm⁻¹) than in ketones or esters due to resonance delocalization of electrons between the oxygen, carbon, and nitrogen atoms.[5] The Amide II band is a result of N-H bending and C-N stretching vibrations and is characteristic of primary and secondary amides.[3]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact. This method requires minimal sample preparation.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Background Scan: First, acquire a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide N-H |
| 3080-3030 | Weak | C-H Stretch | Aromatic C-H |
| 2960-2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) C-H |
| ~1640 | Strong | C=O Stretch | Amide I Band |
| ~1540 | Strong | N-H Bend, C-N Stretch | Amide II Band |
| 1495, 1450 | Medium | C=C Stretch | Aromatic Ring |
Table 3: Predicted Infrared Absorption Bands for 2-ethyl-N-(1-phenylethyl)butanamide.
Part 3: Unraveling the Molecular Blueprint - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[6][7][8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule. A multi-step NMR analysis is required for an unambiguous assignment.
Expertise in Action: A Multi-dimensional Strategy
A one-dimensional (1D) ¹H NMR spectrum provides information on the number and type of protons and their immediate neighbors. The ¹³C NMR spectrum reveals the number and type of carbon environments. However, for a molecule of this complexity, 1D spectra alone are insufficient to definitively link the different fragments. Two-dimensional (2D) experiments like COSY, HSQC, and HMBC are essential to build the carbon skeleton and place the functional groups correctly.[9][10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum to identify proton-proton spin systems.
-
2D HSQC: Acquire a gradient-selected ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
-
2D HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum, optimized for 2-3 bond correlations (J ≈ 8 Hz), to establish long-range connectivity.
-
Data Interpretation and Predicted Spectral Data
The structure is broken down into two key fragments for analysis: the (1-phenylethyl)amine fragment and the 2-ethylbutanoyl fragment .
¹H NMR Predicted Data (400 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key COSY Correlations |
|---|---|---|---|---|---|
| a | Phenyl-H | 7.25-7.40 | m | 5H | - |
| b | N-CH (CH₃)Ph | ~5.15 | quintet | 1H | c, d |
| c | N-CH(CH₃ )Ph | ~1.55 | d | 3H | b |
| d | N-H | ~6.0 | d (broad) | 1H | b |
| e | CH (CH₂CH₃)₂ | ~2.10 | m | 1H | f |
| f | CH(CH₂ CH₃)₂ | ~1.65 | m | 4H | e, g |
| g | CH(CH₂CH₃ )₂ | ~0.90 | t | 6H | f |
¹³C NMR and DEPT-135 Predicted Data (100 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) | DEPT-135 | Key HMBC Correlations (from Protons) |
|---|---|---|---|---|
| 1 | C =O | ~175.0 | - | d, b, e |
| 2 | Phenyl C (ipso) | ~143.0 | - | b, a |
| 3 | Phenyl CH (o,m,p) | 126.0-129.0 | CH | a, b |
| 4 | N-C H(CH₃)Ph | ~49.0 | CH | c, a |
| 5 | N-CH(C H₃)Ph | ~22.0 | CH₃ | b |
| 6 | C H(CH₂CH₃)₂ | ~47.0 | CH | f, g |
| 7 | CH(C H₂)CH₃ | ~26.0 | CH₂ | e, g |
| 8 | CH(CH₂C H₃) | ~11.5 | CH₃ | e, f |
The HMBC experiment is the final piece of the puzzle. The crucial correlation will be from the N-CH proton (b) and the acyl CH proton (e) to the carbonyl carbon (1). This definitively links the two fragments across the amide bond.
Caption: Integrated NMR workflow for complete structural elucidation.
Chiral Analysis
The molecule possesses two stereocenters, one at the benzylic carbon of the phenylethyl moiety and one at the alpha-carbon of the butanoyl group. This means it can exist as four possible stereoisomers (two diastereomeric pairs of enantiomers). Standard NMR in an achiral solvent cannot distinguish between enantiomers. To resolve and identify the specific stereoisomers, a chiral separation technique is necessary.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: Use a chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., amylose or cellulose).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol is typically effective. The exact ratio must be optimized to achieve baseline separation of the diastereomers.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Analysis: The two pairs of enantiomers will appear as two distinct peaks, as diastereomers have different physical properties and interact differently with the CSP. The relative configuration (e.g., (R,R) vs (R,S)) can be determined by comparing the retention times to those of authenticated standards, if available.
Part 4: Final Confirmation via Chemical Synthesis
The ultimate validation of a proposed structure is its unambiguous chemical synthesis. By constructing the molecule from known starting materials via a reliable reaction, the spectroscopic data of the synthetic product can be compared to the original sample.
Synthetic Protocol: Amide Coupling
A standard and reliable method to form the amide bond is the reaction of an amine with an acyl chloride.
-
Reactants: (R)- or (S)-1-phenylethylamine and 2-ethylbutanoyl chloride.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM).
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct.
-
Procedure: a. Dissolve the 1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in DCM and cool the solution to 0 °C in an ice bath. b. Add a solution of 2-ethylbutanoyl chloride (1.05 eq) in DCM dropwise to the stirred amine solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC. d. Upon completion, perform an aqueous workup to remove the triethylamine hydrochloride salt and any excess reagents. e. Purify the crude product via flash column chromatography on silica gel.
-
Validation: Acquire a full set of spectroscopic data (HRMS, IR, ¹H NMR, ¹³C NMR) for the synthesized product. A perfect match with the data from the unknown sample confirms the structure unequivocally.
Conclusion
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